molecular formula C14H19Br2ClN2O2 B13739074 2-Piperidinoethyl 2,6-dibromocarbanilate hydrochloride CAS No. 20229-07-6

2-Piperidinoethyl 2,6-dibromocarbanilate hydrochloride

Cat. No.: B13739074
CAS No.: 20229-07-6
M. Wt: 442.57 g/mol
InChI Key: GOLLOENUSIVWFJ-UHFFFAOYSA-N
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Description

2-Piperidinoethyl 2,6-dibromocarbanilate hydrochloride is a chemical compound with the molecular formula C14H19Br2ClN2O2 and a molecular weight of 442.62 g/mol It is a derivative of carbanilic acid and contains a piperidine moiety, which is a six-membered heterocycle with one nitrogen atom

Preparation Methods

The synthesis of 2-Piperidinoethyl 2,6-dibromocarbanilate hydrochloride typically involves the reaction of 2,6-dibromocarbanilic acid with 2-piperidinoethanol in the presence of hydrochloric acid . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Piperidinoethyl 2,6-dibromocarbanilate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Piperidinoethyl 2,6-dibromocarbanilate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The piperidine moiety can interact with various biological molecules, potentially modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

2-Piperidinoethyl 2,6-dibromocarbanilate hydrochloride can be compared with other similar compounds, such as:

    2,6-Dibromocarbanilic acid 2-piperidinoethyl ester: This compound is similar in structure but lacks the hydrochloride component.

    2-Piperidinoethyl 2,6-dibromobenzoate:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

20229-07-6

Molecular Formula

C14H19Br2ClN2O2

Molecular Weight

442.57 g/mol

IUPAC Name

2-piperidin-1-ium-1-ylethyl N-(2,6-dibromophenyl)carbamate;chloride

InChI

InChI=1S/C14H18Br2N2O2.ClH/c15-11-5-4-6-12(16)13(11)17-14(19)20-10-9-18-7-2-1-3-8-18;/h4-6H,1-3,7-10H2,(H,17,19);1H

InChI Key

GOLLOENUSIVWFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](CC1)CCOC(=O)NC2=C(C=CC=C2Br)Br.[Cl-]

Origin of Product

United States

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